1-(2-Chlorophenyl)piperidine-3-carboxylic acid
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The specific compound “1-(2-Chlorophenyl)piperidine-3-carboxylic acid” is a derivative of piperidine .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The Knoevenagel Condensation is one such reaction, where an enol intermediate is formed initially, which then reacts with the aldehyde, and the resulting aldol undergoes subsequent base-induced elimination .Mechanism of Action
Target of Action
The primary target of 1-(2-Chlorophenyl)piperidine-3-carboxylic acid is currently unknown. Related compounds have been shown to interact with gaba (γ-aminobutyric acid) receptors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its receptors play a key role in reducing neuronal excitability.
Mode of Action
It’s possible that it may interact with its targets in a similar manner to related compounds, potentially acting as an inhibitor or modulator .
Pharmacokinetics
The compound’s molecular weight (30376) and predicted properties such as melting point (18764° C), boiling point (~5004° C at 760 mmHg), and density (~15 g/cm^3) suggest that it may have certain bioavailability characteristics .
Safety and Hazards
While the specific safety and hazards for “1-(2-Chlorophenyl)piperidine-3-carboxylic acid” are not mentioned in the retrieved papers, it’s important to note that chemicals should always be handled with appropriate safety measures. For example, a similar compound, “1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid”, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis, applications, and mechanisms of action of piperidine derivatives .
Properties
IUPAC Name |
1-(2-chlorophenyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-10-5-1-2-6-11(10)14-7-3-4-9(8-14)12(15)16/h1-2,5-6,9H,3-4,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYAQCXDLLKIIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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